molecular formula C13H23N3O B12915201 5-Butyl-2-(butylamino)-6-methylpyrimidin-4(1H)-one CAS No. 23947-64-0

5-Butyl-2-(butylamino)-6-methylpyrimidin-4(1H)-one

Cat. No.: B12915201
CAS No.: 23947-64-0
M. Wt: 237.34 g/mol
InChI Key: BOODBCGFHZZIKO-UHFFFAOYSA-N
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Description

5-Butyl-2-(butylamino)-6-methylpyrimidin-4(1H)-one is a pyrimidinone derivative with a molecular formula of C12H21N3O. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(butylamino)-6-methylpyrimidin-4(1H)-one typically involves the condensation of butylamine with a suitable pyrimidinone precursor under controlled conditions. One common method involves the reaction of 5-butyl-2,4,6-trichloropyrimidine with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(butylamino)-6-methylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidinone oxides.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone compounds.

Scientific Research Applications

5-Butyl-2-(butylamino)-6-methylpyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(butylamino)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone
  • 5-Butyl-2,2-dimethylnonane

Uniqueness

5-Butyl-2-(butylamino)-6-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.

Properties

CAS No.

23947-64-0

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

5-butyl-2-(butylamino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H23N3O/c1-4-6-8-11-10(3)15-13(16-12(11)17)14-9-7-5-2/h4-9H2,1-3H3,(H2,14,15,16,17)

InChI Key

BOODBCGFHZZIKO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(NC1=O)NCCCC)C

Origin of Product

United States

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